molecular formula C14H14BrNO2S B12068193 N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide

N-(4'-bromo-[1,1'-biphenyl]-2-yl)ethanesulfonamide

Katalognummer: B12068193
Molekulargewicht: 340.24 g/mol
InChI-Schlüssel: RQOCGJXVAHGLRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide typically involves the bromination of biphenyl followed by the introduction of the ethanesulfonamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethanesulfonamide group can be introduced through a reaction with ethanesulfonyl chloride in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .

Biology: In biological research, this compound can be used to study the interactions between biphenyl derivatives and biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds .

Medicine: In medicinal chemistry, N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide is explored for its potential therapeutic properties. It can be used in the design and synthesis of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications in material science .

Wirkmechanismus

The mechanism of action of N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide involves its interaction with specific molecular targets. The bromine atom and ethanesulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(4’-bromo-[1,1’-biphenyl]-2-yl)ethanesulfonamide is unique due to the presence of the ethanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.

Eigenschaften

Molekularformel

C14H14BrNO2S

Molekulargewicht

340.24 g/mol

IUPAC-Name

N-[2-(4-bromophenyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C14H14BrNO2S/c1-2-19(17,18)16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10,16H,2H2,1H3

InChI-Schlüssel

RQOCGJXVAHGLRJ-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)NC1=CC=CC=C1C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.